An In-Depth Technical Guide to 1,3-Dibromoisoquinolin-5-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,3-Dibromoisoquinolin-5-amine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, predicted reactivity, and potential applications of the novel compound, 1,3-Dibromoisoquinolin-5-amine. As specific experimental data for this molecule is not widely available in the public domain, this document leverages established principles of heterocyclic chemistry and draws parallels from structurally related compounds to offer a robust predictive profile for researchers, scientists, and drug development professionals.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline core is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activity.[1] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment, making it a versatile scaffold for therapeutic agent design. The introduction of bromine atoms and an amino group, as in 1,3-Dibromoisoquinolin-5-amine, offers multiple vectors for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The bromine atoms can serve as handles for cross-coupling reactions, while the amino group provides a site for amide bond formation or other derivatizations.
Predicted Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of 1,3-Dibromoisoquinolin-5-amine
| Property | Predicted Value | Rationale / Comparison Compound |
| Molecular Formula | C₉H₆Br₂N₂ | - |
| Molecular Weight | 301.97 g/mol | - |
| Appearance | Off-white to yellow or brown solid | Amino-isoquinolines are often colored solids.[2] |
| Melting Point | 150-180 °C | The presence of two bromine atoms and an amino group would likely increase the melting point compared to simpler aminoisoquinolines (e.g., 1-Aminoisoquinoline: 122-124 °C).[3] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in non-polar solvents; likely insoluble in water. | The polar amino group enhances solubility in polar solvents, while the dibrominated aromatic core contributes to poor water solubility. |
| pKa | ~3-4 (for the protonated amine) | The electron-withdrawing effect of the bromine atoms and the aromatic system will decrease the basicity of the amino group compared to aliphatic amines. The isoquinoline nitrogen is a weak base (pKa of 5.14 for isoquinoline).[1] |
Table 2: Predicted Spectroscopic Data for 1,3-Dibromoisoquinolin-5-amine
| Technique | Predicted Key Signals | Rationale |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), NH₂ protons (broad singlet, δ 4.5-5.5 ppm) | The chemical shifts of the aromatic protons will be influenced by the positions of the bromine and amino substituents.[4] |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), C-Br carbons (δ ~115-125 ppm), C-NH₂ carbon (δ ~140-150 ppm) | The carbon atoms attached to bromine will show characteristic shifts. |
| IR (Infrared) | N-H stretching (3300-3500 cm⁻¹), C=C and C=N stretching (1500-1650 cm⁻¹), C-Br stretching (500-650 cm⁻¹) | The presence of the primary amine will be clearly indicated by the N-H stretching bands.[5][6] |
| Mass Spec (MS) | Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio) | The dibromo substitution pattern will give a distinct isotopic signature. |
Proposed Synthesis of 1,3-Dibromoisoquinolin-5-amine
A plausible synthetic route to 1,3-Dibromoisoquinolin-5-amine can be envisioned starting from a suitable isoquinoline precursor, followed by functional group interconversion. A likely strategy involves the bromination of an amino-isoquinoline derivative.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of 1,3-Dibromoisoquinolin-5-amine.
Experimental Protocol: A Predictive Approach
Step 1: Acetylation of 5-Aminoisoquinoline
-
To a solution of 5-aminoisoquinoline (1.0 eq.) in pyridine at 0 °C, add acetic anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to yield 5-acetamidoisoquinoline.
Causality: The acetylation of the amino group serves as a protecting strategy to prevent unwanted side reactions during the subsequent bromination step and to modulate the directing effects of the substituent.
Step 2: Dibromination of 5-Acetamidoisoquinoline
-
To a solution of 5-acetamidoisoquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1,3-dibromo-5-acetamidoisoquinoline.
Causality: The acetamido group is an ortho-, para-director. In the strongly acidic medium, the isoquinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic substitution. Bromination is therefore directed to the benzene ring. The use of NBS in sulfuric acid is a common method for the bromination of aromatic compounds.[7]
Step 3: Hydrolysis of the Amide
-
Suspend 1,3-dibromo-5-acetamidoisoquinoline (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry under vacuum to afford 1,3-Dibromoisoquinolin-5-amine.
Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group to reveal the target primary amine.
Predicted Reactivity and Synthetic Utility
The chemical reactivity of 1,3-Dibromoisoquinolin-5-amine is dictated by the interplay of its three key functional groups: the two bromine atoms and the primary amino group on the isoquinoline scaffold.
Diagram 2: Key Reactivity of 1,3-Dibromoisoquinolin-5-amine
Caption: Predicted reactivity of 1,3-Dibromoisoquinolin-5-amine.
The two bromine atoms at positions 1 and 3 are expected to be susceptible to a variety of palladium-catalyzed cross-coupling reactions.[8][9][10][11] This allows for the introduction of diverse substituents, including aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
The primary amino group at the 5-position can undergo standard transformations such as acylation to form amides, sulfonamides, and ureas. It can also be a handle for diazotization followed by Sandmeyer-type reactions, although this might be complicated by the presence of the bromine atoms.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura coupling at one of the bromine positions. Selective coupling may be possible depending on the steric and electronic differences between the C1 and C3 positions.
-
To a degassed mixture of 1,3-Dibromoisoquinolin-5-amine (1.0 eq.), an arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired mono-arylated product.
Causality: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between the isoquinoline core and the aryl group from the boronic acid.[11] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.
Potential Applications in Drug Discovery
Substituted isoquinolines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 1,3-dibromo-5-aminoisoquinoline scaffold is a promising starting point for the development of novel therapeutics. The ability to perform selective cross-coupling reactions at the bromine positions allows for the creation of diverse chemical libraries for high-throughput screening. The amino group can be functionalized to modulate solubility and introduce pharmacophoric features.
Safety and Handling
As a halogenated aromatic amine, 1,3-Dibromoisoquinolin-5-amine should be handled with care, assuming it may be toxic and potentially carcinogenic.[12][13][14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1,3-Dibromoisoquinolin-5-amine represents a novel and synthetically versatile scaffold for medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a robust, predictive framework for its chemical properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds. The protocols and insights presented herein are intended to empower researchers to confidently incorporate this promising building block into their research and development programs.
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